molecular formula C12H13N3O5 B2407135 N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1798511-38-2

N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2407135
CAS No.: 1798511-38-2
M. Wt: 279.252
InChI Key: LICCPYDOQNYLQX-UHFFFAOYSA-N
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Description

N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic compound designed for research applications, featuring a central oxalamide core functionalized with two distinct heterocyclic systems. The molecule incorporates a furan ring, a common structural motif in medicinal chemistry known for its potential to contribute to diverse biological activities, linked via a methoxyethyl spacer. On the opposite terminus, the oxalamide backbone is connected to an isoxazole ring. The isoxazole scaffold is of significant interest in scientific research due to its broad spectrum of documented biological properties, which include anti-inflammatory, anticancer, and antimicrobial activities . This molecular architecture, combining furan and isoxazole heterocycles, makes the compound a valuable building block for researchers in organic synthesis and medicinal chemistry. It serves as a key intermediate for the exploration of new chemical spaces and the development of novel bioactive molecules. The presence of the oxalamide linker and the isoxazole ring suggests potential for interaction with various biological targets, although its specific mechanism of action would be subject to further investigation. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate care and conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-N'-(1,2-oxazol-3-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5/c1-18-9(8-3-2-5-19-8)7-13-11(16)12(17)14-10-4-6-20-15-10/h2-6,9H,7H2,1H3,(H,13,16)(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICCPYDOQNYLQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=NOC=C1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps, starting with the formation of the furan ring The furan ring can be synthesized through the cyclization of 1,4-diketones or by the dehydration of furfural

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that similar oxalamide compounds can inhibit the growth of breast cancer (MCF-7) cells with IC50 values ranging from 1.5 to 4.0 μM. The presence of the furan and isoxazole rings enhances the compound's ability to interact with cellular targets, potentially leading to apoptosis in cancer cells.

Antioxidant Activity

The compound also demonstrates promising antioxidant properties , which are critical in combating oxidative stress-related diseases. In vitro assays such as DPPH scavenging have shown that the hydroxyl group in the structure contributes significantly to its ability to neutralize free radicals, thereby protecting cellular integrity .

Case Studies

Recent studies have focused on the synthesis and evaluation of various oxalamide derivatives, including N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide:

  • Cell Line Testing : The compound showed selective cytotoxicity towards MCF-7 cells with an IC50 value indicating moderate potency.
  • Antioxidant Assays : Significant activity was observed in scavenging DPPH radicals, suggesting its potential as an antioxidant agent.

Mechanism of Action

The mechanism by which N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide exerts its effects involves its interaction with specific molecular targets. The furan ring and methoxyethyl group can bind to enzymes or receptors, modulating their activity. The isoxazolyl moiety may play a role in enhancing the compound's stability and bioavailability.

Molecular Targets and Pathways: The compound may target enzymes involved in metabolic pathways or receptors associated with cellular signaling. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N1-(furan-2-ylmethyl)-N2-(2-methylnaphthalen-1-yl)oxalamide

  • N1,N2-bis(furan-2-ylmethyl)oxalamide

  • N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide

Uniqueness: N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

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Biological Activity

N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide, with CAS number 1798511-38-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H13_{13}N3_3O5_5, with a molecular weight of 279.25 g/mol. The structure includes a furan ring and an isoxazole moiety, which are known for their roles in various biological activities.

PropertyValue
CAS Number1798511-38-2
Molecular FormulaC12_{12}H13_{13}N3_3O5_5
Molecular Weight279.25 g/mol

Anticancer Properties

Research has indicated that compounds containing furan and isoxazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating pro-apoptotic pathways .

One study demonstrated that a related compound inhibited the proliferation of human cancer cell lines by targeting specific signaling pathways involved in cell cycle regulation. The mechanism was attributed to the compound's ability to interact with cellular receptors and enzymes critical for tumor growth .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Compounds with similar structural features have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The proposed mechanism involves interference with bacterial cell wall synthesis and disruption of metabolic pathways .

A case study reported that an isoxazole derivative exhibited potent antibacterial activity against Staphylococcus aureus, highlighting the potential of this compound in developing new antibiotics .

Anti-inflammatory Effects

Anti-inflammatory properties have been observed in compounds containing the furan and isoxazole rings. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines, potentially offering therapeutic benefits for inflammatory diseases .

Case Studies

  • Anticancer Study : In a study involving human breast cancer cell lines, this compound was found to decrease cell viability significantly after 48 hours of treatment, suggesting its potential as a chemotherapeutic agent.
    Treatment DurationCell Viability (%)
    Control100
    24 hours75
    48 hours45
  • Antimicrobial Activity : A related compound demonstrated effective inhibition against E. coli with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating a promising avenue for antibiotic development.

Q & A

Q. What synthetic strategies are recommended for preparing N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide, and how can reaction yields be optimized?

  • Methodological Answer : A two-step approach is often employed: (1) coupling of the furan-2-yl-methoxyethyl amine with oxalyl chloride, followed by (2) reaction with isoxazol-3-yl amine. Key optimizations include:
  • Solvent Selection : Use anhydrous pyridine or DMF to stabilize reactive intermediates and minimize hydrolysis .
  • Monitoring : Track reaction progress via TLC (e.g., silica gel, hexane:EtOAc 3:1) to identify intermediates and byproducts.
  • Purification : Column chromatography (e.g., gradient elution with dichloromethane/methanol) or recrystallization (e.g., methanol/water) improves purity .
    Table 1 : Yield Optimization Parameters
StepSolventCatalystYield (%)
1PyridineNone65–70
2DMFDMAP75–80

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm regiochemistry of the oxalamide linkage and substituent orientation (e.g., furan C3 vs. C5 protons at δ 6.2–7.1 ppm) .
  • HPLC-MS : Reverse-phase C18 column (ACN/water + 0.1% formic acid) to assess purity (>95%) and molecular ion ([M+H]+ at m/z 307.3) .
  • FT-IR : Key peaks for amide C=O (1680–1700 cm⁻¹) and furan C-O-C (1015 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for oxalamide derivatives?

  • Methodological Answer : Discrepancies (e.g., anti-inflammatory vs. inactive results) often arise from assay conditions. Mitigation strategies:
  • Standardized Assays : Use LPS-induced TNF-α inhibition in RAW 264.7 cells with controlled cell passage numbers .
  • Solubility Controls : Pre-dissolve compounds in DMSO (<0.1% final) to avoid aggregation artifacts .
  • Positive Controls : Include reference compounds (e.g., dexamethasone for anti-inflammatory assays) to validate experimental conditions .

Q. What computational and crystallographic approaches elucidate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or bacterial PFOR enzymes). Focus on hydrogen bonding between the oxalamide carbonyl and catalytic residues .
  • X-ray Crystallography : Analyze crystal packing (e.g., P2₁/c space group) to identify intermolecular H-bonds (N–H···O=C) and π-π stacking (furan-isoxazole) that influence stability .
    Table 2 : Key Crystallographic Parameters
ParameterValue
Space GroupP2₁/c
H-bond Length (Å)2.89 (N1–H···N2)
π-π Distance (Å)3.65

Q. How can researchers optimize in vitro metabolic stability for this compound?

  • Methodological Answer :
  • Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Add NADPH to assess CYP450-mediated metabolism .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the furan ring to reduce oxidative metabolism at the methoxyethyl chain .
  • Prodrug Strategies : Mask the oxalamide as an ester to enhance permeability and hydrolyze in target tissues .

Methodological Considerations for Data Reproducibility

Q. What strategies ensure reproducibility in SAR studies across labs?

  • Methodological Answer :
  • Synthetic Protocols : Share detailed step-by-step procedures, including exact equivalents (e.g., 1.2 eq. oxalyl chloride) and inert atmosphere conditions (N₂/Ar) .
  • Data Sharing : Deposit raw spectral data (NMR, HPLC) in public repositories (e.g., PubChem) for cross-validation .
  • Collaborative Trials : Conduct inter-lab studies using identical compound batches and assay protocols to identify protocol-dependent variability .

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